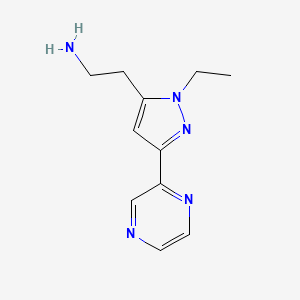

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(2-ethyl-5-pyrazin-2-ylpyrazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c1-2-16-9(3-4-12)7-10(15-16)11-8-13-5-6-14-11/h5-8H,2-4,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZZDTMYVUOJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=NC=CN=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine, with CAS number 2098069-98-6, is a heterocyclic compound that has garnered attention for its potential biological activities. The structure contains both pyrazole and pyrazine moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 217.27 g/mol |

| CAS Number | 2098069-98-6 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's structure allows it to modulate enzyme activity and receptor interactions, which can lead to a range of biological effects, including:

Antitumor Activity: Research indicates that pyrazole derivatives exhibit significant inhibitory effects on various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase, suggesting that this compound may possess similar properties .

Antimicrobial Activity: The presence of pyrazole and pyrazine rings has been linked to antimicrobial properties, making this compound a candidate for further investigation in the development of new antimicrobial agents .

Case Studies

-

Anticancer Properties:

A study explored the efficacy of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain derivatives exhibited cytotoxicity comparable to standard chemotherapy agents when used in combination with doxorubicin, indicating a potential synergistic effect . -

Antimicrobial Activity:

In vitro assays have shown that various pyrazole derivatives possess significant antibacterial and antifungal activities. This suggests that this compound could be effective against resistant strains of bacteria and fungi .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications in the substituents on the pyrazole or pyrazine rings can significantly alter its pharmacological profile. For instance, variations in alkyl groups or the introduction of functional groups can enhance or diminish its activity against specific targets .

Comparative Analysis

To better understand the uniqueness of 2-(1-ethyl-3-(pyrazin-2-y)-1H-pyrazol-5-y)ethan-1-amines' activity, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 2-(1-methyl-3-(pyrazin-2-y)-1H-pyrazol) | Moderate anticancer effects |

| 2-(1-propyl-3-(pyridin-2-y)-1H-pyrazol) | Antimicrobial properties |

The ethyl substitution in 2-(1-ethyl...) may enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to other derivatives.

Scientific Research Applications

The compound 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, synthesizing information from diverse sources while adhering to the guidelines provided.

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties. The presence of an ethyl group and a pyrazinyl moiety enhances its lipophilicity, potentially improving bioavailability.

Anticancer Research

Recent studies have investigated the anticancer properties of pyrazole derivatives, including this compound. Pyrazole-based compounds have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, derivatives similar to this compound have been reported to induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties against a range of pathogens. The compound has been evaluated for its efficacy against bacteria and fungi, showing potential as a lead compound for developing new antimicrobial agents. Studies have demonstrated that modifications to the pyrazole structure can enhance activity against resistant strains of bacteria.

Neurological Research

There is growing interest in the neuroprotective effects of pyrazole derivatives. Compounds with similar structures have been shown to exhibit neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress.

Agricultural Applications

The compound's potential use as a pesticide or herbicide is also being explored. Pyrazole derivatives can act as effective agents against agricultural pests, contributing to sustainable farming practices by reducing reliance on traditional chemical pesticides.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including this compound. It was found that the compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Phytomedicine, researchers tested several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 3: Neuroprotective Effects

Research featured in Neuroscience Letters highlighted the neuroprotective effects of pyrazole derivatives on neuronal cell lines exposed to oxidative stress. The study concluded that the compound could reduce cell death and improve cell viability under stress conditions.

Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in substituents on the pyrazole ring and the heterocyclic system at the 3-position. Key comparisons include:

Key Observations :

- The pyrazine ring in the target compound distinguishes it from sulfur-containing analogs like the thiophene derivative (), which may exhibit different electronic and solubility profiles due to sulfur’s polarizability .

- Compared to simpler pyrazole amines (e.g., 3-ethyl-1H-pyrazol-5-amine in ), the target compound’s pyrazine moiety likely increases rigidity and planar stacking ability, critical for receptor binding .

Physicochemical Properties

Limited experimental data are available for the target compound, but predictions can be made based on analogs:

Notes:

Challenges :

Preparation Methods

Synthesis of Pyrazoline Intermediates

- Starting from chalcone derivatives formed by reacting substituted ethanones with benzaldehydes under basic conditions in ethanol, pyrazoline rings are constructed by reaction with thiosemicarbazide in dry ethanol containing sodium hydroxide.

- This reaction typically proceeds under reflux for several hours (e.g., 6 hours) to afford pyrazolin-N-thioamides as intermediates.

- Example: Reaction of chalcones with thiosemicarbazide yields pyrazolin-N-thioamides with good yields and purity, confirmed by NMR and X-ray crystallography.

Functionalization to Pyrazole and Substituted Derivatives

- Pyrazolin-N-thioamides are further reacted with electrophilic reagents such as ethyl 2-chloro-3-oxobutanoate or 4-bromoacetyl-1,2,3-triazole derivatives in the presence of triethylamine under reflux in ethanol.

- These steps introduce additional heterocyclic rings and substituents, forming complex heterocycles with pyrazole cores.

- Reaction conditions are carefully controlled to maintain regioselectivity and yield, typically achieving yields above 75%.

Installation of the Ethan-1-amine Side Chain

- The ethan-1-amine functionality is typically introduced by reductive amination or nucleophilic substitution on a suitable precursor bearing a leaving group at the ethan-1-position.

- Alternatively, the side chain can be constructed by alkylation of the pyrazole nitrogen with a protected aminoethyl halide, followed by deprotection.

- Reaction conditions generally involve mild temperatures and use of reducing agents such as sodium borohydride or catalytic hydrogenation to avoid degradation of sensitive heterocycles.

Representative Reaction Scheme Summary

| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethanone derivative + benzaldehyde | EtOH, NaOH, reflux | 70-85 | Formation of chalcone intermediate |

| 2 | Chalcone + thiosemicarbazide | Dry EtOH, NaOH, reflux 6 h | 75-90 | Pyrazolin-N-thioamide formation |

| 3 | Pyrazolin-N-thioamide + electrophile (e.g., ethyl 2-chloro-3-oxobutanoate) | EtOH, Et3N, reflux 2 h | 77-85 | Cyclization to substituted pyrazole derivatives |

| 4 | Pyrazole derivative + pyrazin-2-yl coupling partner | Pd catalyst, base, solvent, reflux | 60-80 | Introduction of pyrazin-2-yl group |

| 5 | Pyrazole intermediate + aminoethyl reagent | Reductive amination or alkylation | 65-80 | Formation of ethan-1-amine side chain |

Characterization and Confirmation

- The synthesized compounds are characterized by $$^{1}H$$ NMR, $$^{13}C$$ NMR, and single-crystal X-ray diffraction to confirm structure and purity.

- Key NMR signals include double doublets for pyrazoline protons and characteristic chemical shifts for the pyrazole and pyrazinyl carbons.

- The presence of the ethan-1-amine group is confirmed by characteristic proton signals in the 2.5–3.5 ppm range and corresponding carbon signals in the $$^{13}C$$ spectrum.

Research Findings and Optimization Notes

- The use of sodium hydroxide in ethanol facilitates chalcone formation and subsequent cyclization efficiently.

- Triethylamine acts as a base and catalyst in electrophilic substitution steps, improving yields.

- Reflux conditions and reaction times are critical to maximize product yield and minimize impurities.

- The choice of solvent and reaction atmosphere (dry ethanol, inert atmosphere) is essential to prevent hydrolysis or side reactions.

- Purification typically involves recrystallization from solvents like DMF or ethanol to achieve high purity.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine?

Answer: The synthesis typically involves multi-step reactions, starting with the condensation of pyrazine-containing propenones with hydrazine derivatives. For example:

- Step 1: React (Z)-4-(pyrazin-2-yl)but-3-en-2-one with ethylhydrazine under reflux in ethanol to form the pyrazole core .

- Step 2: Introduce the ethylamine side chain via nucleophilic substitution or reductive amination.

- Critical parameters: Temperature (60–80°C), solvent polarity (ethanol or DMF), and catalyst selection (e.g., acetic acid for cyclization) .

- Yield optimization: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to minimize byproducts .

Q. How should researchers characterize the compound’s purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions. For example, the ethyl group’s triplet (δ 1.2–1.4 ppm) and pyrazine protons’ aromatic signals (δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak at m/z 246.145) .

- X-ray Diffraction (XRD): Single-crystal XRD resolves ambiguities in regiochemistry; refine data using SHELXL .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Scenario: Discrepancies between NMR predictions and observed spectra may arise from tautomerism or dynamic effects.

- Methodology:

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:

- Challenges: Twinning, low-resolution data, or disorder in the ethyl/pyrazine groups.

- Solutions:

Q. What computational approaches predict the compound’s biological activity?

Answer:

- Docking studies: Target kinases (e.g., Jak2) using AutoDock Vina. Align the pyrazine ring in the ATP-binding pocket and assess binding affinity (ΔG < -8 kcal/mol) .

- ADMET profiling: Predict solubility (LogP ~2.1) and metabolic stability via SwissADME .

- Mechanistic insights: Molecular dynamics simulations (100 ns) evaluate conformational stability in aqueous environments .

Q. How can researchers mitigate solubility issues during in vitro assays?

Answer:

Q. What experimental designs validate the compound’s mechanism of action in cellular models?

Answer:

- Pathway analysis: Treat Jak2 V617F-mutant cells (e.g., HEL 92.1.7) and measure STAT5 phosphorylation via Western blot .

- Dose-response curves: IC50 determination using CellTiter-Glo® assays (72 hr exposure, 0.1–10 µM range) .

- Control experiments: Include wild-type Jak2 cells and competitive inhibitors (e.g., AZD1480) to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.